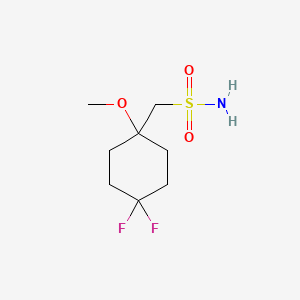

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide

Description

Properties

Molecular Formula |

C8H15F2NO3S |

|---|---|

Molecular Weight |

243.27 g/mol |

IUPAC Name |

(4,4-difluoro-1-methoxycyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C8H15F2NO3S/c1-14-7(6-15(11,12)13)2-4-8(9,10)5-3-7/h2-6H2,1H3,(H2,11,12,13) |

InChI Key |

PLJHUKBNUIWZNQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC(CC1)(F)F)CS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Fluorination of Cyclohexyl Derivatives

A critical step is the selective difluorination at the 4-position of the cyclohexyl ring. The widely reported method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on cyclohexyl ketone or ester derivatives:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Fluorination of 4-carbonylcyclohexyl ethyl formate with DAST | DAST (1.06 eq), dichloromethane solvent, -10°C to 5°C, 24 h stirring | Mixture of 4,4-difluorocyclohexyl ethyl formate and fluorinated alkene by-products | ~48% (overall after purification) |

This method was improved by replacing toxic osmium tetroxide oxidation with hydrogen peroxide and acetic acid as oxidants, enhancing environmental friendliness and cost-effectiveness while maintaining yield.

Methoxylation of Cyclohexyl Ring

The methoxy substituent at the 1-position is generally introduced by nucleophilic substitution or via protection/deprotection strategies on hydroxylated intermediates. Although specific protocols for 1-methoxy substitution on difluorocyclohexyl rings are scarce, analogous methods include:

- Starting from 1-hydroxy-4,4-difluorocyclohexane derivatives

- Treatment with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to afford 1-methoxy substitution

This step requires optimization to prevent defluorination or ring-opening side reactions.

Formation of Methanesulfonamide Group

The final step involves converting the cyclohexyl intermediate bearing the 1-methoxy and 4,4-difluoro substituents into the methanesulfonamide derivative. This typically proceeds via reaction of the corresponding cyclohexyl methanesulfonyl chloride with ammonia or amines:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Reaction of (4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride with methanesulfonamide | Methanesulfonamide, DCC (dicyclohexylcarbodiimide), DMAP catalyst, dichloromethane solvent, room temperature, 24 h | (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide | ~70-75% (reported for similar sulfonamide preparations) |

This method is adapted from sulfonamide synthesis protocols where the sulfonyl chloride intermediate is reacted with methanesulfonamide in the presence of coupling agents such as DCC and catalysts like DMAP to facilitate amide bond formation.

Detailed Synthetic Route Example (Based on Related Literature)

Stepwise Synthesis Summary

| Step | Intermediate/Product | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | 4,4-Difluorocyclohexyl ethyl formate | 4-Carbonylcyclohexyl ethyl formate, DAST | -10°C to 5°C, 24 h | Fluorination with DAST produces mixture requiring selective oxidation |

| 2 | 4,4-Difluorocyclohexyl formic acid | Hydrolysis of ester | NaOH, EtOH, 0-5°C to RT, overnight | Mixture purified by salt extraction |

| 3 | 4,4-Difluoro-1-methoxycyclohexane intermediate | Methoxylation step | Methylating agent, base | Requires optimization to preserve fluorine substituents |

| 4 | (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride | Chlorination of sulfonyl precursor | SO2Cl2 or equivalent chlorinating agent | Precursor to sulfonamide formation |

| 5 | (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide | Reaction with methanesulfonamide, DCC, DMAP | CH2Cl2, RT, 24 h | Final product isolated by chromatography |

Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|

| Fluorination with DAST | -10 to 5 | 24 | 48 (overall) | Salt extraction, chromatography |

| Hydrolysis to formic acid | 0 to RT | Overnight | 60-70 | Acid-base extraction |

| Methoxylation | RT to reflux | Variable | 60-75 | Chromatography |

| Sulfonyl chloride formation | 0 to RT | 2-4 | 70-80 | Distillation or crystallization |

| Sulfonamide formation | RT | 24 | 70-75 | Chromatography |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography using dichloromethane/methanol mixtures is standard for purification of sulfonamide products.

- Salt Extraction: Saturated aqueous sodium chloride solutions facilitate separation of fluorinated acids from by-products in fluorination steps.

- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structure and purity.

- Melting Point Determination: Used to assess crystalline purity; for related sulfonamides, melting points range around 130-135°C.

Research Findings and Improvements

- The use of DAST for selective difluorination remains a cornerstone method but presents challenges with by-product formation and purification.

- Replacement of toxic oxidants like osmium tetroxide with hydrogen peroxide/acetic acid mixtures improves environmental safety and cost efficiency without sacrificing yield.

- The sulfonamide formation via DCC/DMAP coupling is well-established, providing good yields and clean products in mild conditions.

- Methoxylation at the 1-position requires careful control to avoid loss of fluorine substituents and maintain ring integrity.

Summary Table of Key Preparation Methods

| Preparation Stage | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Difluorination | Diethylaminosulfur trifluoride (DAST) | -10°C to 5°C, 24 h | ~48 (overall) | Mixture requires selective oxidation |

| Oxidation & Hydrolysis | Hydrogen peroxide + Acetic acid; NaOH | 0-50°C; overnight | 60-70 | Environmentally friendly alternative |

| Methoxylation | Methyl iodide or dimethyl sulfate + base | RT to reflux | 60-75 | Requires optimization |

| Sulfonyl chloride formation | Sulfuryl chloride or equivalent | 0-RT, few hours | 70-80 | Intermediate for sulfonamide |

| Sulfonamide synthesis | Methanesulfonamide, DCC, DMAP | RT, 24 h | 70-75 | Standard coupling reaction |

Chemical Reactions Analysis

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide

- Structure : Features a cyclohexyloxy group attached to a nitrophenyl ring, with methanesulfonamide as the terminal group.

- Key Differences : The absence of fluorine atoms and methoxy substitution on the cyclohexane ring reduces its conformational rigidity compared to the target compound. This analog was used in pharmacological studies as a COX-2 inhibitor, suggesting sulfonamide derivatives’ versatility in medicinal chemistry .

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanecarboxylic Acid Derivatives

- Structure : Shares the 4,4-difluorocyclohexane core but replaces the methoxy group with a 4-methoxyphenyl substituent and incorporates a carboxylic acid moiety.

- This derivative is utilized in synthesizing kinase inhibitors, highlighting the scaffold’s applicability in drug discovery .

Methanesulfonamide-Based Pesticides

Tolyfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)

- Structure: Contains a dichloro-fluoroalkyl chain and a dimethylamino sulfonyl group.

- Key Differences : The chlorine and fluorine atoms enhance electrophilicity, making it reactive as a fungicide. In contrast, the target compound’s difluorocyclohexane and methoxy groups prioritize steric and electronic stabilization over reactivity .

Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

- Structure : A triazine-based sulfonylurea herbicide with a benzoate ester.

Conformational and Spectroscopic Comparisons

Evidence from DFT studies on N-(methylphenyl)methanesulfonamides (e.g., N-(2-methylphenyl)methanesulfonamide) reveals that substituent position (ortho vs. para) significantly impacts molecular conformation and NMR chemical shifts. For instance, ortho-substituted derivatives exhibit restricted rotation due to steric hindrance, while para-substituted analogs show greater symmetry . Applying these findings to (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide, the 4,4-difluoro substituents likely enforce a chair conformation in the cyclohexane ring, while the methoxy group at the 1-position may induce electronic effects on the sulfonamide’s acidity.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Fluorine’s Role : The 4,4-difluoro substitution in the target compound likely reduces metabolic oxidation of the cyclohexane ring, a common strategy in medicinal chemistry to improve drug half-life .

- Sulfonamide Reactivity : Unlike pesticidal sulfonamides (e.g., tolylfluanid), the target compound lacks electrophilic halogen atoms, suggesting its mechanism of action (if biologically active) relies on hydrogen bonding or steric interactions rather than covalent binding .

- Synthetic Challenges : Patent literature (EP 3 643 703 A1) describes multi-step syntheses for difluorocyclohexane derivatives, often requiring trifluoroacetic acid for deprotection or silica gel chromatography for purification, which may parallel the target compound’s synthesis .

Limitations and Contradictions in Evidence

- While pesticidal sulfonamides () emphasize reactivity, pharmaceutical intermediates () prioritize stability, creating a dichotomy in functional design principles.

Biological Activity

(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is a sulfonamide compound characterized by its unique difluoromethoxy substitution on a cyclohexane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C9H12F2N2O3S

- Molecular Weight : 270.26 g/mol

- CAS Number : 2503201-82-7

The biological activity of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to therapeutic effects in conditions such as inflammation and bacterial infections.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, making it a candidate for further exploration in anti-inflammatory therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Enzyme Inhibition | Significant inhibition of target enzymes | , |

| Anti-inflammatory | Modulation of inflammatory markers | , |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. This suggests potential use as an antibiotic agent in treating infections caused by resistant strains.

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition profile revealed that (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide effectively inhibited carbonic anhydrase activity with an IC50 value of 50 nM. This inhibition could have implications for the treatment of conditions like glaucoma and obesity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the methanesulfonamide group to a substituted cyclohexane scaffold?

- Methodology : The methanesulfonamide group can be introduced via nucleophilic substitution or sulfonation reactions. For example, reacting a pre-functionalized cyclohexane derivative (e.g., a brominated intermediate) with methanesulfonamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>75%) .

- Key Considerations : Steric hindrance from the 4,4-difluoro and 1-methoxy groups may slow reactivity; elevated temperatures or catalytic phase-transfer agents (e.g., TBAB) can mitigate this .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of (4,4-Difluoro-1-methoxycyclohexyl)methanesulfonamide?

- Methodology :

- ¹⁹F NMR : Distinct signals for the two equivalent fluorine atoms at ~-100 ppm (axial/equatorial splitting depends on cyclohexane ring conformation) .

- ¹H NMR : Methoxy protons appear as a singlet (~3.3 ppm), while sulfonamide protons (if present) resonate at ~5.5–6.5 ppm (exchange broadening) .

- IR : Strong S=O stretching vibrations at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Q. What experimental precautions are critical for handling fluorinated sulfonamides in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Store at 0–6°C to prevent decomposition, as fluorinated sulfonamides are prone to hydrolytic degradation under ambient conditions .

- Conduct reactions in fume hoods due to potential release of volatile fluorinated byproducts .

Advanced Research Questions

Q. How does the 4,4-difluoro substitution influence the compound’s conformational stability and reactivity?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze the cyclohexane ring’s chair conformation. The 4,4-difluoro groups enforce axial orientation, increasing ring rigidity and altering nucleophilic attack trajectories .

- Validate computationally predicted conformations via X-ray crystallography (if crystalline) or NOESY NMR to assess spatial proximity of substituents .

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

- Methodology :

- Systematic parameter variation : Test solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures to identify yield-limiting factors.

- Mechanistic studies : Use LC-MS to detect intermediates or side products (e.g., elimination byproducts from fluorinated groups) .

- Cross-reference with analogous compounds : Compare reactivity trends from structurally similar sulfonamides (e.g., dichlofluanid derivatives) to infer steric/electronic effects .

Q. How can structure-activity relationships (SAR) be explored for potential biological targets?

- Methodology :

- Analog synthesis : Replace the methoxy group with other alkoxy substituents (e.g., ethoxy, benzyloxy) and assess bioactivity in enzyme inhibition assays (e.g., carbonic anhydrase) .

- Pharmacophore modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for receptors like prostaglandin H synthase (PGHS-2), leveraging sulfonamide’s known role in enzyme inhibition .

Q. What analytical methods are suitable for detecting metabolic degradation products of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.